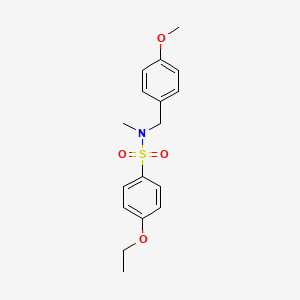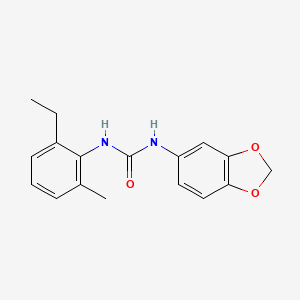
4-ethoxy-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide, also known as EMBI, is a sulfonamide compound that has been widely used in scientific research. It is a small molecule that has shown potential as a therapeutic agent due to its unique chemical structure and mechanism of action.
作用机制
4-ethoxy-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide acts as a competitive inhibitor of carbonic anhydrase enzymes by binding to their active sites. This results in a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. The mechanism of action of this compound has been studied extensively in various biological systems, including the central nervous system and the eyes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on its mechanism of action. By inhibiting the activity of carbonic anhydrase enzymes, this compound can alter the pH and ion balance in the body. This can have a range of effects on various biological processes, including acid-base balance, respiration, and cellular metabolism. This compound has also been shown to have anti-inflammatory and anti-convulsant properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of using 4-ethoxy-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide in lab experiments is its small size and simple chemical structure. This makes it easy to synthesize and study in a laboratory setting. However, this compound has some limitations, including its relatively low potency and selectivity for carbonic anhydrase enzymes. This can make it difficult to use as a therapeutic agent and may limit its usefulness in certain types of experiments.
未来方向
There are many potential future directions for the study of 4-ethoxy-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide and its related compounds. One area of research could focus on developing more potent and selective inhibitors of carbonic anhydrase enzymes for use as therapeutic agents. Another area of interest could be the study of this compound's effects on other biological processes, such as inflammation and cellular metabolism. Additionally, the development of new synthetic methods for this compound and related compounds could lead to the discovery of novel therapeutic agents with unique chemical structures and mechanisms of action.
Conclusion
In conclusion, this compound, or this compound, is a sulfonamide compound that has shown potential as a therapeutic agent and tool for scientific research. Its unique chemical structure and mechanism of action make it a valuable compound for studying the role of sulfonamides in various biological processes. While there are some limitations to its use, this compound has many potential future directions for research and development.
合成方法
4-ethoxy-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide can be synthesized through a multistep process involving the reaction of 4-methoxybenzyl chloride with N-methyl-4-ethoxybenzenesulfonamide. The resulting intermediate is then treated with sodium hydride and methyl iodide to obtain the final product. The synthesis method of this compound is relatively simple and can be performed in a laboratory setting.
科学研究应用
4-ethoxy-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide has been widely used in scientific research as a tool to study the role of sulfonamide compounds in various biological processes. It has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in the regulation of acid-base balance in the body. This compound has also been studied for its potential as a therapeutic agent in the treatment of diseases such as glaucoma, epilepsy, and cancer.
属性
IUPAC Name |
4-ethoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-4-22-16-9-11-17(12-10-16)23(19,20)18(2)13-14-5-7-15(21-3)8-6-14/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEWOGWBTXDTDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[4-(2-methoxyphenyl)-2-methyl-1-piperazinyl]methyl}-1,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5369973.png)
![methyl 2-(5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5369980.png)
![1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5369986.png)
![1-(3-fluorobenzyl)-4-[(6-phenyl-3-pyridinyl)methyl]piperazine](/img/structure/B5369993.png)
![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5370001.png)


![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5370026.png)
![7-(2-methylphenyl)-4-[(1-methylpyrrolidin-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5370030.png)
![N-(3,5-difluorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5370037.png)

![3-{2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5370054.png)
![3-{2-[4-(acetyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid](/img/structure/B5370062.png)
